

discovery and history of CD36 peptide 139-155

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Compound of Interest

Compound Name:	CD36 Peptide P (139-155), Cys conjugated
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An In-depth Technical Guide on the Discovery and History of CD36 Peptide 139-155

Executive Summary

The Cluster of Differentiation 36 (CD36) receptor is a multifunctional class B scavenger receptor implicated in a vast array of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and host-pathogen interactions. A key region within its extracellular domain, the peptide sequence corresponding to amino acids 139-155, has been a focal point of research. This peptide was instrumental in elucidating the receptor's interaction with critical ligands such as thrombospondin-1 (TSP-1) and the *Plasmodium falciparum* erythrocyte membrane protein 1 (PfEMP1). Initially identified as part of the epitope for the function-blocking monoclonal antibody OKM5, the 139-155 peptide has been shown to modulate ligand binding, platelet aggregation, and pathogen cytoadherence. This document provides a comprehensive technical overview of the discovery, history, functional roles, and experimental methodologies associated with the CD36 139-155 peptide, intended for researchers, scientists, and professionals in drug development.

Introduction to the CD36 Receptor

CD36, also known as glycoprotein IV, is an 88 kDa transmembrane protein expressed on a wide variety of cells, including platelets, monocytes, macrophages, endothelial cells, adipocytes, and muscle cells.^{[1][2][3]} It functions as a receptor for a diverse set of ligands, such as long-chain fatty acids, oxidized low-density lipoproteins (oxLDL), apoptotic cells, collagen, and thrombospondin-1 (TSP-1).^{[2][4][5][6]} The receptor consists of two short

intracellular tails, two transmembrane domains, and a large, heavily glycosylated extracellular loop that contains the binding sites for its various ligands.[\[2\]](#)[\[3\]](#)[\[7\]](#) Through these interactions, CD36 plays a pivotal role in fatty acid transport, innate immunity, angiogenesis, atherosclerosis, and the pathogenesis of malaria.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Discovery and History of the 139-155 Peptide

The significance of the 139-155 amino acid region of CD36 was first brought to light in the early 1990s during investigations into the receptor's interaction with the adhesive protein thrombospondin (TSP). A seminal 1992 study by Leung et al. aimed to map the functional epitopes of CD36.[\[10\]](#) Using a panel of synthetic peptides, they discovered that a peptide corresponding to the sequence 139-155 (P139-155) was specifically recognized by and inhibited the immunoadsorption of CD36 by the monoclonal antibody OKM5, an antibody known to block CD36-mediated cell adhesion.[\[10\]](#)[\[11\]](#) This finding established that the 139-155 sequence constitutes a critical part of the functionally important OKM5 epitope.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Further research revealed this region's importance in mediating the cytoadherence of erythrocytes infected with the malaria parasite *Plasmodium falciparum*.[\[13\]](#)[\[14\]](#)[\[15\]](#) Studies demonstrated that synthetic peptides from the 139-184 region of CD36, including the 139-155 peptide, could interfere with the interaction between CD36 and the parasite's primary adhesion ligand, PfEMP1.[\[13\]](#)[\[14\]](#)[\[15\]](#) This identified the peptide as a potential therapeutic agent to prevent the sequestration of infected erythrocytes in the microvasculature, a key contributor to the severe pathology of *falciparum* malaria.[\[13\]](#)[\[14\]](#)

Functional Roles of the CD36 139-155 Peptide

Modulation of Thrombospondin-1 (TSP-1) Interaction

The interaction between CD36 and TSP-1 is not a simple lock-and-key mechanism. The 139-155 peptide was found to be a crucial initiator of a two-step binding process.[\[8\]](#)[\[10\]](#)

- Initial Binding: The 139-155 region of CD36 engages in an initial, lower-affinity binding to TSP-1.[\[8\]](#)[\[10\]](#)
- Conformational Change and High-Affinity Binding: This initial interaction is proposed to induce a conformational change in the TSP-1 molecule. This change exposes a previously

cryptic, high-affinity binding site on TSP-1 for a different region of CD36, specifically the 93-110 peptide sequence.[8][10][16]

Surprisingly, instead of inhibiting the overall CD36-TSP interaction, the soluble 139-155 peptide was found to augment the binding of the full CD36 receptor to TSP-1.[10] This is consistent with its role as the initiator of the binding cascade. This peptide also enhanced ADP- and collagen-induced platelet aggregation, highlighting its role as a functional modulator.[10][17]

Inhibition of *P. falciparum* Cytoadherence

In the context of malaria, the 139-155 peptide acts as a competitive inhibitor. Mature erythrocytes infected with *P. falciparum* express the PfEMP1 protein, which mediates their adhesion to CD36 on microvascular endothelial cells.[13][14] This sequestration prevents clearance by the spleen but can lead to microvascular occlusion and severe disease. The CD36 139-155 peptide was shown to be the most active among several tested peptides at blocking the CD36-PfEMP1 interaction.[13] It specifically inhibits this binding, suggesting that the 139-155 region is a key component of the PfEMP1 binding domain on the CD36 receptor.[13][14]

Role in Oxidized LDL (oxLDL) Binding

The CD36 receptor is a primary scavenger receptor for oxidized LDL, a key event in the formation of macrophage foam cells and the development of atherosclerosis.[1][5] The binding site for oxLDL has been mapped to a broad region on CD36. While one major domain is located at amino acids 155-183, the adjacent 139-155 sequence is also thought to be important.[1][7] It has been proposed that the initial interaction of oxLDL with CD36 may involve a discontinuous site that includes both the 139-155 and 155-183 domains.[1]

Quantitative Analysis of Peptide Activity

Quantitative data from inhibition assays underscore the peptide's functional potency, particularly in blocking the CD36-PfEMP1 interaction relevant to malaria.

Assay	Peptide	Metric	Value	Reference
Inhibition of ^{125}I -PfEMP1 binding to CD36	CD36 139-155	IC_{50}	$\approx 5 \mu\text{mol/L}$	[13]
Inhibition of CD36 interaction with rC1-2 [1-179]	CD36 139-155	Apparent IC_{50}	$\approx 2 \mu\text{mol/L}$	[13]
Inhibition of ^{125}I -PfEMP1 binding to CD36 (MC strain)	CD36 139-155	% Inhibition	70% to 82%	[13]
Inhibition of ^{125}I -PfEMP1 binding to CD36 (FCR ₃ -C5 strain)	CD36 139-155	% Inhibition	> 40%	[13]

Key Experimental Methodologies

Peptide Synthesis

The CD36 peptides cited in the foundational research were synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.[13][18]

General Protocol:

- **Resin Preparation:** The C-terminal amino acid is covalently attached to an insoluble polymer resin (e.g., Rink amide MBHA resin).
- **Deprotection:** The Fmoc protecting group on the α -amino group of the attached amino acid is removed using a mild base, typically piperidine in a solvent like dimethylformamide (DMF).
- **Coupling:** The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and added to the resin, forming a new peptide bond. The reaction is allowed to

proceed to completion.

- **Washing:** The resin is thoroughly washed to remove excess reagents and byproducts.
- **Iteration:** Steps 2-4 are repeated for each amino acid in the desired sequence.
- **Cleavage and Deprotection:** Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% trifluoroacetic acid with scavengers).
- **Purification and Analysis:** The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Ligand-Receptor Interaction Assays

5.2.1 Solid-Phase Binding Inhibition Assay (PfEMP1-CD36) This method quantifies the ability of a peptide to inhibit the binding of a soluble ligand to an immobilized receptor.

- **Immobilization:** Purified recombinant CD36 is coated onto the wells of a microtiter plate and incubated to allow for adsorption. Wells are then blocked (e.g., with bovine serum albumin) to prevent non-specific binding.
- **Ligand Preparation:** A soluble ligand, such as radiolabeled ^{125}I -PfEMP1, is prepared.
- **Inhibition Reaction:** The radiolabeled ligand is pre-incubated with varying concentrations of the synthetic CD36 139-155 peptide (or other test peptides).
- **Binding:** The ligand-peptide mixture is added to the CD36-coated wells and incubated to allow binding to occur.
- **Washing:** Wells are washed to remove unbound ligand.
- **Quantification:** The amount of bound radiolabeled ligand is quantified using a gamma counter. The percentage of inhibition is calculated relative to a control reaction with no peptide inhibitor. IC_{50} values are determined from the resulting dose-response curve.[\[13\]](#)

5.2.2 Immunoadsorption Inhibition Assay (OKM5-CD36) This assay was used to confirm that the 139-155 peptide is part of the OKM5 epitope.

- Antibody Immobilization: The OKM5 monoclonal antibody is immobilized on a solid support (e.g., protein A/G beads).
- Receptor Preparation: A soluble source of the CD36 receptor is prepared (e.g., a cell lysate).
- Inhibition: The soluble CD36 is pre-incubated with the CD36 139-155 peptide.
- Immunoprecipitation: The antibody-bead complex is added to the CD36-peptide mixture and incubated to allow the antibody to capture the CD36 receptor.
- Analysis: The beads are washed, and the amount of bound CD36 is analyzed (e.g., by SDS-PAGE and Western blotting). Inhibition is demonstrated if the presence of the peptide reduces the amount of CD36 pulled down by the OKM5 antibody.[10][11]

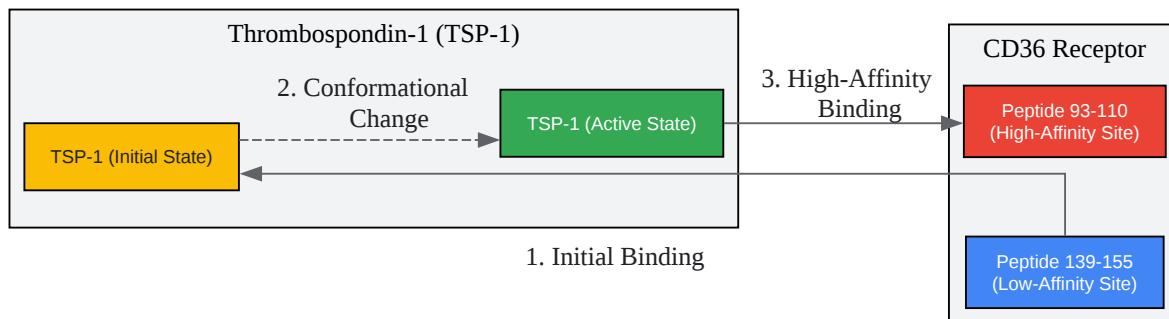
Cell-Based Cytoadherence Assay

This assay measures the ability of peptides to block the adhesion of parasitized erythrocytes to cells expressing CD36.

- Cell Culture: A monolayer of CD36-expressing cells (e.g., C32 amelanotic melanoma cells or transfected CHO cells) is grown in a suitable culture dish.
- Erythrocyte Preparation: Mature, late-stage *P. falciparum*-infected erythrocytes are enriched from culture.
- Inhibition: The infected erythrocytes are pre-incubated with various concentrations of the CD36 139-155 peptide.
- Adhesion: The erythrocyte-peptide suspension is overlaid onto the cell monolayer and incubated under conditions that allow for cytoadherence.
- Washing: Non-adherent erythrocytes are removed by gentle washing.
- Quantification: The number of bound erythrocytes is quantified, typically by microscopy (counting bound cells per unit area) or by lysing the cells and measuring hemoglobin content

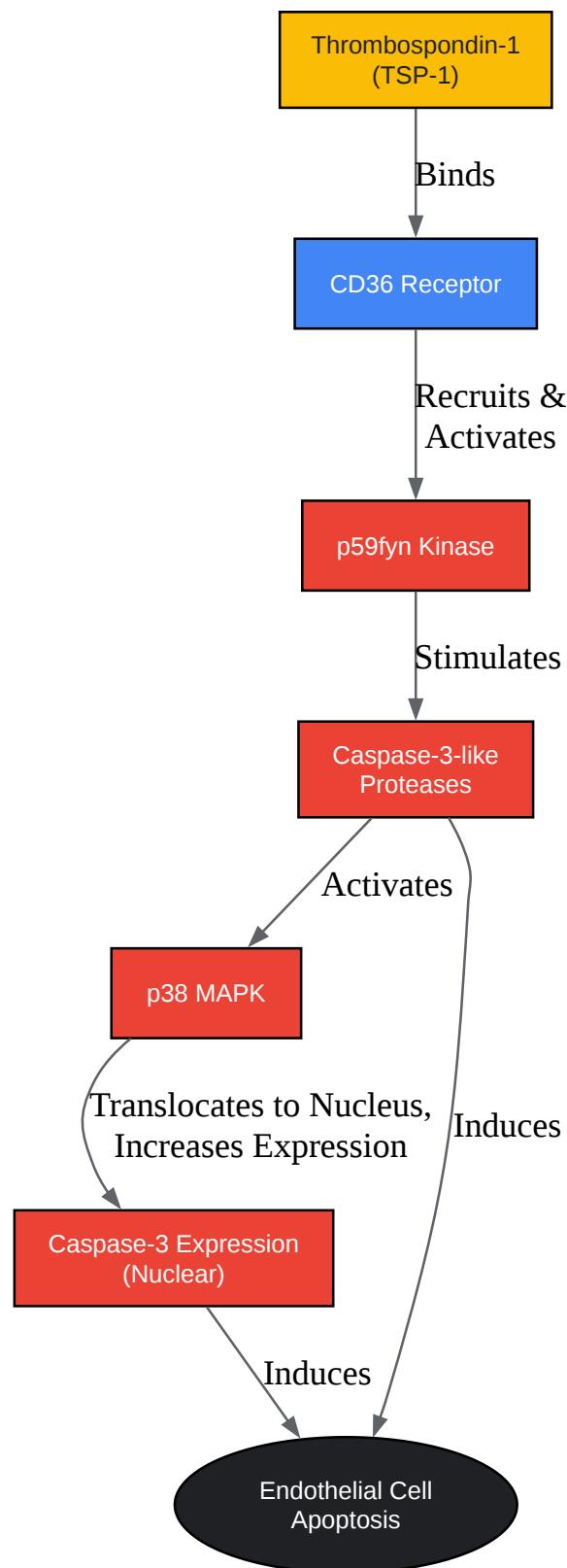
via spectrophotometry. The results are compared to a control without any peptide to determine the percentage of adhesion blockade.

Signaling Pathways and Logical Workflows

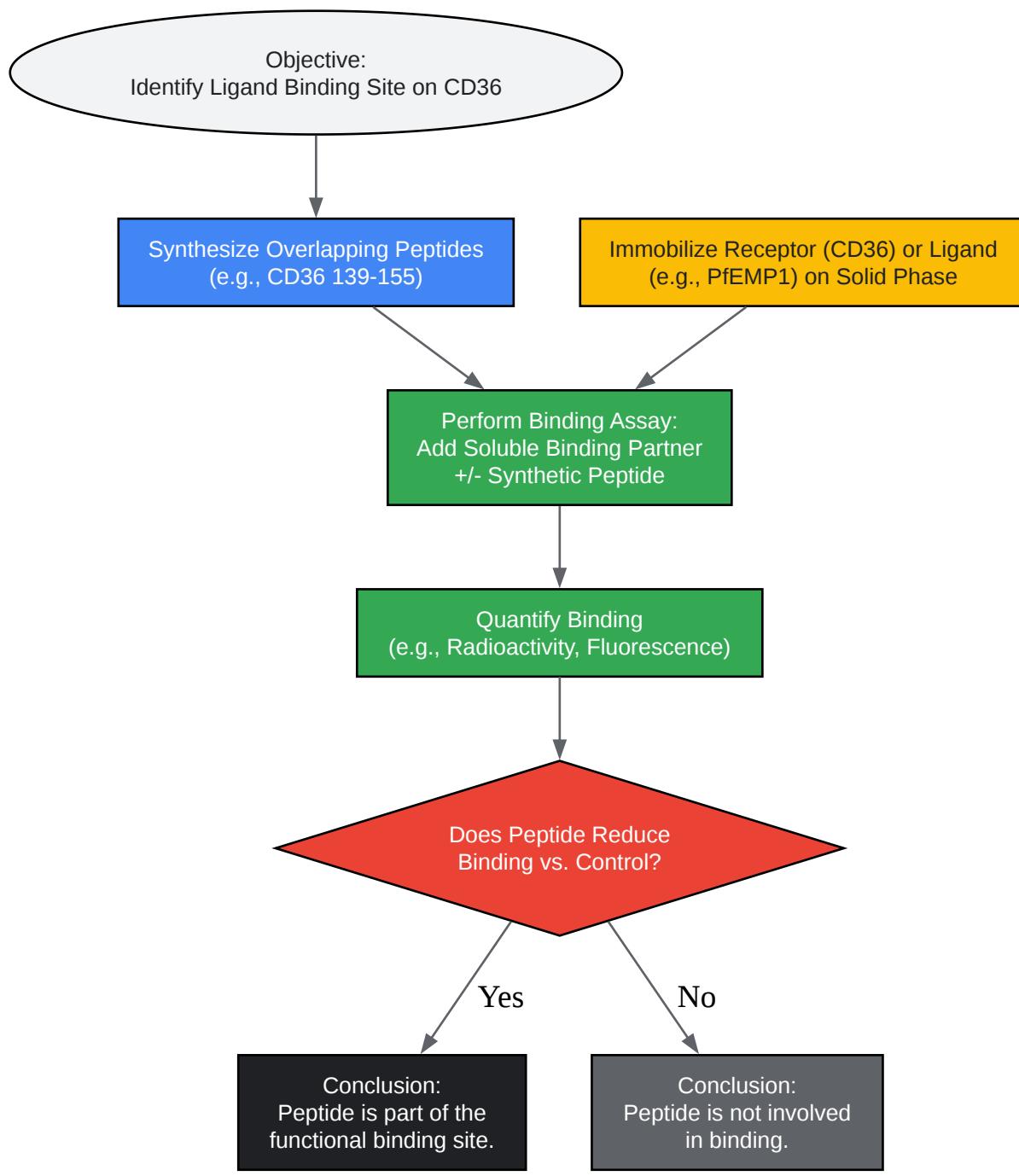


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Caption: Two-step binding model of CD36 and Thrombospondin-1.

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Caption: CD36-mediated anti-angiogenic signaling pathway.

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Caption: Workflow for epitope mapping using peptide inhibition assays.

Conclusion and Future Directions

The discovery of the CD36 139-155 peptide was a pivotal moment in understanding the molecular interactions of this versatile receptor. From its initial identification as part of a key

functional epitope, it has proven to be a critical modulator of CD36's interactions with both endogenous proteins like TSP-1 and pathogen-derived ligands like PfEMP1. The ability of this peptide to inhibit the cytoadherence of malaria-infected erythrocytes highlights its potential as a lead compound for the development of anti-adhesion therapeutics. Furthermore, its involvement in a complex, multi-step binding process with TSP-1 provides a fascinating model for receptor-ligand dynamics. Future research may focus on developing more stable and potent mimetics of the 139-155 peptide to enhance its therapeutic efficacy for conditions ranging from severe malaria to atherosclerosis and angiogenesis-dependent diseases.

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